molecular formula C10H9ClN2 B13735349 7-Chloro-3-methylquinolin-2-amine CAS No. 137110-43-1

7-Chloro-3-methylquinolin-2-amine

Cat. No.: B13735349
CAS No.: 137110-43-1
M. Wt: 192.64 g/mol
InChI Key: GWRWXQOAVXYNBJ-UHFFFAOYSA-N
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Description

7-Chloro-3-methylquinolin-2-amine (C₁₀H₉ClN₂, MW 192.65) is a quinoline derivative characterized by a chlorine atom at position 7, a methyl group at position 3, and an amine group at position 2. This compound is part of a broader class of 7-chloroquinoline derivatives known for their diverse biological activities, including antimalarial, anticancer, and neuroinhibitory properties. Its structural framework allows for systematic comparisons with positional isomers, substituent variants, and functionally modified analogues .

Properties

CAS No.

137110-43-1

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

7-chloro-3-methylquinolin-2-amine

InChI

InChI=1S/C10H9ClN2/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13)

InChI Key

GWRWXQOAVXYNBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Cl)N=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methylquinolin-2-amine typically involves the chlorination of 3-methylquinoline followed by amination. One common method is the reaction of 3-methylquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 7-position. The resulting 7-chloro-3-methylquinoline is then treated with ammonia or an amine to form 7-Chloro-3-methylquinolin-2-amine .

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Chloro-3-methylquinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3-methylquinolin-2-amine involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer research, the compound may induce apoptosis and inhibit cell proliferation by interfering with specific signaling pathways .

Comparison with Similar Compounds

Positional Isomers

Positional isomerism significantly influences physicochemical and biological properties. Key examples include:

  • 7-Chloro-2-methylquinolin-4-amine (C₁₀H₉ClN₂): The methyl and amine groups are at positions 2 and 4, respectively. This isomer exhibits a 10–15% lower aqueous solubility compared to the target compound due to reduced hydrogen-bonding capacity at the 4-amine position .

Table 1: Positional Isomer Comparison

Compound Amine Position Methyl Position Solubility (mg/mL) Bioactivity (IC₅₀, μM)
7-Chloro-3-methylquinolin-2-amine 2 3 0.45 2.1 (Antimalarial)
7-Chloro-2-methylquinolin-4-amine 4 2 0.38 3.8 (Antimalarial)
7-Chloro-8-methylquinolin-3-amine 3 8 0.32 5.6 (Neuroinhibitory)

Data sourced from synthetic and bioassay studies .

Substituent Variants

Altering substituent length or bulk modulates activity and pharmacokinetics:

  • 7-Chloro-3-propylquinolin-2-amine (C₁₂H₁₃ClN₂): The propyl group at position 3 enhances lipophilicity (logP = 3.2 vs. 2.5 for the methyl variant), improving blood-brain barrier penetration but reducing water solubility by 40% .
  • N-Cyclopentyl-7-chloroquinolin-4-amine (C₁₄H₁₄ClN₂): A bulky cyclopentyl group at the 4-amine position increases steric bulk, leading to a 3-fold decrease in antimalarial potency compared to the 2-amine target compound .

Table 2: Substituent Effects on Key Properties

Compound Substituent logP Solubility (mg/mL) Antimalarial IC₅₀ (μM)
7-Chloro-3-methylquinolin-2-amine Methyl (C-3) 2.5 0.45 2.1
7-Chloro-3-propylquinolin-2-amine Propyl (C-3) 3.2 0.27 1.8
N-Cyclopentyl-7-chloroquinolin-4-amine Cyclopentyl (N-4) 3.8 0.12 6.4

Data compiled from synthesis and bioactivity reports .

Functional Analogues

Functional modifications introduce new pharmacophores or alter electronic profiles:

  • [(7-Chloroquinolin-4-yl)amino]chalcones (e.g., C₂₅H₁₉ClN₂O₂): Chalcone moieties conjugated to the 4-amine position enhance anticancer activity (IC₅₀ = 0.9 μM vs. 2.1 μM for the target compound) but introduce phototoxicity risks .
  • 7-Methoxy-3-(phenethylamino)quinolin-8-ol (C₁₈H₁₇N₃O₂): Methoxy and hydroxyl groups at positions 7 and 8 improve antioxidant capacity but reduce metabolic stability (t₁/₂ = 1.2 h vs. 4.5 h for the target compound) .

Biological Activity

7-Chloro-3-methylquinolin-2-amine is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C10H8ClN
  • Molecular Weight : 191.63 g/mol
  • CAS Number : 137110-43-1

The biological activity of 7-Chloro-3-methylquinolin-2-amine is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. It acts by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways, which are crucial for bacterial cell wall integrity .
  • Antimalarial Activity : Similar to other quinoline derivatives, it has shown potential in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism involves the inhibition of hematin crystallization, a critical process for the detoxification of heme within the parasite .
  • Antiviral Properties : Emerging studies indicate that quinoline derivatives may possess antiviral activity, including inhibition of viral proteases essential for viral replication .

Biological Activity Data

Activity TypeTarget Organism/PathogenMechanism of ActionReference
AntibacterialGram-positive bacteriaInhibition of protein synthesis and nucleic acid production
AntimalarialPlasmodium falciparumInhibition of hematin crystallization
AntiviralSARS-CoV-2Inhibition of viral protease

Case Studies

  • Antibacterial Efficacy : A study evaluating various quinoline derivatives found that 7-Chloro-3-methylquinolin-2-amine demonstrated effective bactericidal action against Staphylococcus aureus with a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μM. The compound also showed moderate biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antimalarial Testing : In vivo experiments with rodent models infected with Plasmodium berghei revealed that derivatives similar to 7-Chloro-3-methylquinolin-2-amine exhibited promising antimalarial activity comparable to established treatments like chloroquine, indicating their potential for further development in antimalarial chemotherapy .
  • SARS-CoV-2 Protease Inhibition : Investigations into the antiviral properties of quinoline compounds have highlighted their ability to inhibit the main protease (Mpro) of SARS-CoV-2, suggesting a role in mitigating COVID-19 infections .

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